N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine
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Overview
Description
N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine is a synthetic compound that belongs to the class of sulfonyl-containing glycine derivatives This compound is characterized by the presence of a 3,5-dimethyl-1,2-oxazole ring, a sulfonyl group, and two glycine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine typically involves the following steps:
Formation of the 3,5-dimethyl-1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonyl group: The sulfonylation reaction is carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Coupling with glycine residues: The final step involves coupling the sulfonylated oxazole with glycine residues using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent control over reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activities. The oxazole ring may also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
- 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine
- N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline
Uniqueness
N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine is unique due to its dual glycine residues, which enhance its potential for peptide-based interactions and applications. The presence of the sulfonyl group and oxazole ring further distinguishes it from other similar compounds, providing a unique combination of chemical functionalities.
Properties
Molecular Formula |
C9H13N3O6S |
---|---|
Molecular Weight |
291.28 g/mol |
IUPAC Name |
2-[[2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C9H13N3O6S/c1-5-9(6(2)18-12-5)19(16,17)11-3-7(13)10-4-8(14)15/h11H,3-4H2,1-2H3,(H,10,13)(H,14,15) |
InChI Key |
MJFWPVAZFKQVAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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